NAPE-PLD Activation: Class-Level Potency Context and Structural Differentiation from VU533
The target compound belongs to the BT‑PSP class for which extensive NAPE‑PLD activation data are available. The prototypical activator VU533 (a close structural analog lacking the 6-nitro group) exhibits an EC₅₀ of 0.30 µM in recombinant NAPE‑PLD assays . The 6-nitro substitution in CAS 423747-45-9 introduces a strong electron-withdrawing group that is predicted to modulate the pKₐ and hydrogen-bonding capacity of the benzothiazole nitrogen, which SAR studies indicate is a critical determinant of NAPE‑PLD activation potency [1]. While direct EC₅₀ data for the target compound are not publicly available, the class-level SAR framework positions the 6-nitro analog as a distinct pharmacological tool with potentially differentiated activation kinetics compared to the unsubstituted or halogen-substituted analogs.
| Evidence Dimension | NAPE-PLD activation potency (EC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; inferred to differ from VU533 based on 6-nitro substitution. |
| Comparator Or Baseline | VU533 (unsubstituted benzothiazole analog): EC₅₀ = 0.30 µM |
| Quantified Difference | N/A (direct comparison data unavailable) |
| Conditions | Recombinant human NAPE-PLD enzyme assay; fluorogenic substrate |
Why This Matters
Procurement decisions for NAPE‑PLD-focused research must account for the 6-nitro group’s potential to alter potency and efficacy, making CAS 423747-45-9 a non-interchangeable analog relative to VU533 or VU534.
- [1] Z. D. Sandberg, S. K. Berthiaume, A. N. H. Pham, et al. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chem. Biol. 2023, 18, 1891–1904. Table 1. View Source
